molecular formula C9H9N3O4S B6325801 Methanesulfonic acid 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester CAS No. 857653-95-3

Methanesulfonic acid 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester

Cat. No. B6325801
CAS RN: 857653-95-3
M. Wt: 255.25 g/mol
InChI Key: PTCDQAKENWVFPK-UHFFFAOYSA-N
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Description

“Methanesulfonic acid 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester” is a chemical compound with the molecular formula C9H9N3O4S . It is a derivative of 1,2,4-oxadiazole, a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including the compound , typically involves the reaction of amidoximes with carboxylic acids or their derivatives . The synthesized compounds are confirmed by various spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of “Methanesulfonic acid 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester” consists of a 1,2,4-oxadiazole ring attached to a pyridine ring via a methanesulfonic ester linkage . The 1,2,4-oxadiazole ring is a significant class of aromatic heterocyclic compounds .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse and depend on the substituents present in the molecule . These reactions often involve the formation or breaking of the oxadiazole ring .

properties

IUPAC Name

(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4S/c1-17(13,14)15-6-8-11-9(12-16-8)7-2-4-10-5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCDQAKENWVFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=NC(=NO1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanesulfonic acid 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester

Synthesis routes and methods

Procedure details

Methanesulfonyl chloride (0.50 ml, 6.50 mmol) was added to a stirred solution of (3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)methanol (1 g, 5.65 mmol) and triethylamine (0.953 ml, 6.78 mmol) in CH2Cl2 (30 ml) at 0° C. After 10 min, water (20 ml) was added and the aqueous phase extracted with CH2Cl2 (20 ml). The combined organic phases were dried (MgSO4) and evaporated to afford the title compound: RT=2.32 min; m/z (ES+)=256.0 [M+H]+.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.953 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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